4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes a benzoxazole ring, a nitrophenol group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the condensation of 4-methyl-2-aminophenol with a suitable aldehyde under acidic conditions. The resulting benzoxazole intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively. The final step involves the formation of the imine linkage through the reaction of the benzoxazole intermediate with 4-hydroxy-3-formylphenyl.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the nitrophenol group can participate in redox reactions, while the benzoxazole ring can interact with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-nitrophenol: Lacks the benzoxazole ring and imine linkage.
2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol: Similar structure but without the chloro substituent.
4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl: Lacks the nitro and chloro groups.
Uniqueness
4-chloro-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzoxazole ring, nitrophenol group, and chloro substituent makes it a versatile compound for various applications.
Properties
Molecular Formula |
C21H14ClN3O5 |
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Molecular Weight |
423.8 g/mol |
IUPAC Name |
4-chloro-2-[[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14ClN3O5/c1-11-3-2-4-18-19(11)24-21(30-18)15-9-14(5-6-17(15)26)23-10-12-7-13(22)8-16(20(12)27)25(28)29/h2-10,26-27H,1H3 |
InChI Key |
PKWJZJUINOAMAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC(=C4)Cl)[N+](=O)[O-])O)O |
Origin of Product |
United States |
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